4-Cyano-2,5-dimethoxybenzenediazonium
Description
4-Cyano-2,5-dimethoxybenzenediazonium is a diazonium salt characterized by a benzenediazonium core substituted with a cyano group (-CN) at the 4-position and methoxy groups (-OCH₃) at the 2- and 5-positions. Diazonium salts are critical intermediates in organic synthesis, particularly in coupling reactions (e.g., azo dye formation) and aryl functionalization. The electron-withdrawing cyano group and electron-donating methoxy substituents create a unique electronic profile, influencing reactivity, stability, and solubility.
Properties
CAS No. |
46300-01-0 |
|---|---|
Molecular Formula |
C9H8N3O2+ |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
4-cyano-2,5-dimethoxybenzenediazonium |
InChI |
InChI=1S/C9H8N3O2/c1-13-8-4-7(12-11)9(14-2)3-6(8)5-10/h3-4H,1-2H3/q+1 |
InChI Key |
SMAINMIHMWGFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)[N+]#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-dimethoxybenzenediazonium typically involves the diazotization of 4-cyano-2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to stabilize the diazonium ion.
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2,5-dimethoxybenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions are usually performed in alkaline or neutral conditions using phenols or aromatic amines as coupling partners.
Major Products:
Scientific Research Applications
4-Cyano-2,5-dimethoxybenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology and Medicine: The compound is used in the development of diagnostic assays and as a reagent in biochemical research.
Industry: It is employed in the production of pigments and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-dimethoxybenzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituents on benzenediazonium salts significantly alter their electronic properties:
- This contrasts with 4-methoxybenzenediazonium chloride, where the electron-donating methoxy group (-OCH₃) stabilizes the diazonium ion, reducing reactivity but enhancing thermal stability .
- Electron-donating groups (EDGs) : Salts like 4-methylbenzenediazonium chloride (with -CH₃) exhibit moderate reactivity and stability, balancing electronic effects.
Table 1: Comparative Properties of Diazonium Salts
| Compound Name | Substituents | Reactivity (Coupling) | Stability | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 4-Cyano-2,5-dimethoxybenzenediazonium | -CN (4), -OCH₃ (2,5) | High | Moderate | Moderate |
| 4-Methoxybenzenediazonium chloride | -OCH₃ (4) | Moderate | High | High |
| 4-Chlorobenzenediazonium chloride | -Cl (4) | High | Low | Low |
| Benzenediazonium chloride | -H (4) | Low | Low | High |
Notes:
- Reactivity trends are inferred from substituent electronic effects and coupling reaction efficiency .
- Stability reflects thermal decomposition rates, with EDGs enhancing stability.
Research Findings and Limitations
- Stability: The 2,5-dimethoxy substituents may enhance solubility in polar solvents (e.g., ethanol) compared to non-polar analogs like 4-methylbenzenediazonium chloride.
Limitations :
- Direct experimental data on this compound are absent in the provided evidence; conclusions are drawn from analogous compounds.
- Contradictions in substituent effects (e.g., stability vs. reactivity) require empirical validation.
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